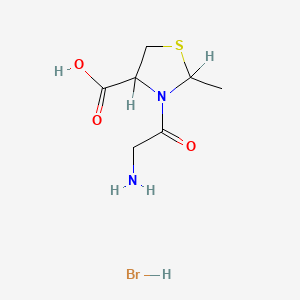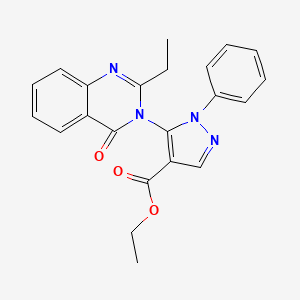
Pyrazole-4-carboxylic acid, 5-(3,4-dihydro-2-ethyl-4-oxoquinazolin-3-yl)-1-phenyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazole-4-carboxylic acid, 5-(3,4-dihydro-2-ethyl-4-oxoquinazolin-3-yl)-1-phenyl-, ethyl ester is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a quinazolinone moiety, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole-4-carboxylic acid, 5-(3,4-dihydro-2-ethyl-4-oxoquinazolin-3-yl)-1-phenyl-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Quinazolinone Moiety: The quinazolinone structure can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Pyrazole-4-carboxylic acid, 5-(3,4-dihydro-2-ethyl-4-oxoquinazolin-3-yl)-1-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the pyrazole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Pyrazole-4-carboxylic acid, 5-(3,4-dihydro-2-ethyl-4-oxoquinazolin-3-yl)-1-phenyl-, ethyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Pyrazole-4-carboxylic acid, 5-(3,4-dihydro-2-ethyl-4-oxoquinazolin-3-yl)-1-phenyl-, ethyl ester involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. The exact pathways and targets depend on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Pyrazole-4-carboxylic acid derivatives: Compounds with similar pyrazole structures but different substituents.
Quinazolinone derivatives: Compounds with variations in the quinazolinone moiety.
Uniqueness
The uniqueness of Pyrazole-4-carboxylic acid, 5-(3,4-dihydro-2-ethyl-4-oxoquinazolin-3-yl)-1-phenyl-, ethyl ester lies in its combined structure of pyrazole and quinazolinone rings, which imparts distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications.
属性
CAS 编号 |
104907-91-7 |
|---|---|
分子式 |
C22H20N4O3 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
ethyl 5-(2-ethyl-4-oxoquinazolin-3-yl)-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C22H20N4O3/c1-3-19-24-18-13-9-8-12-16(18)21(27)25(19)20-17(22(28)29-4-2)14-23-26(20)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3 |
InChI 键 |
JMMKMNYAOKFWBF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=C(C=NN3C4=CC=CC=C4)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


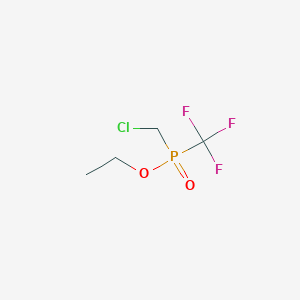
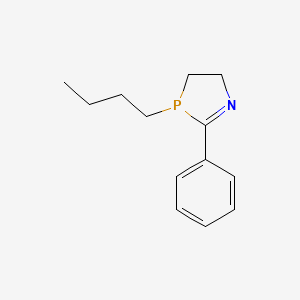
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)
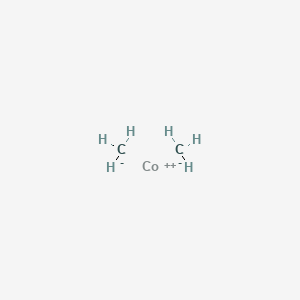
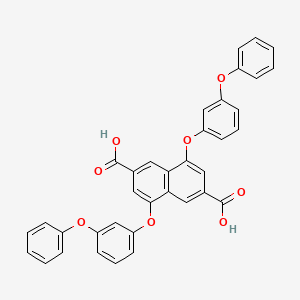
![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)
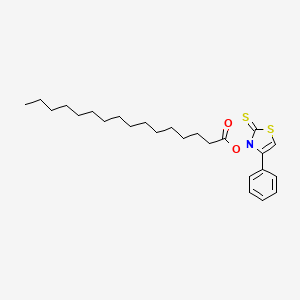
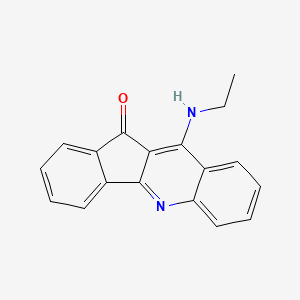
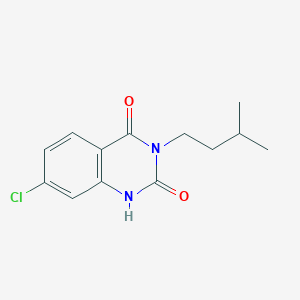
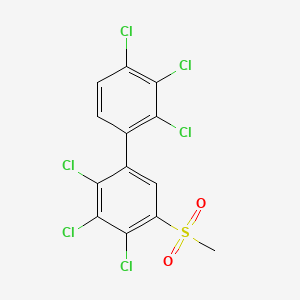
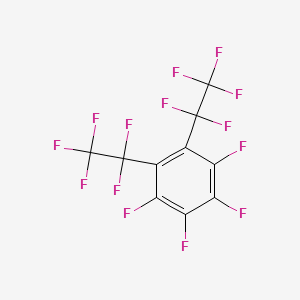
![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)
